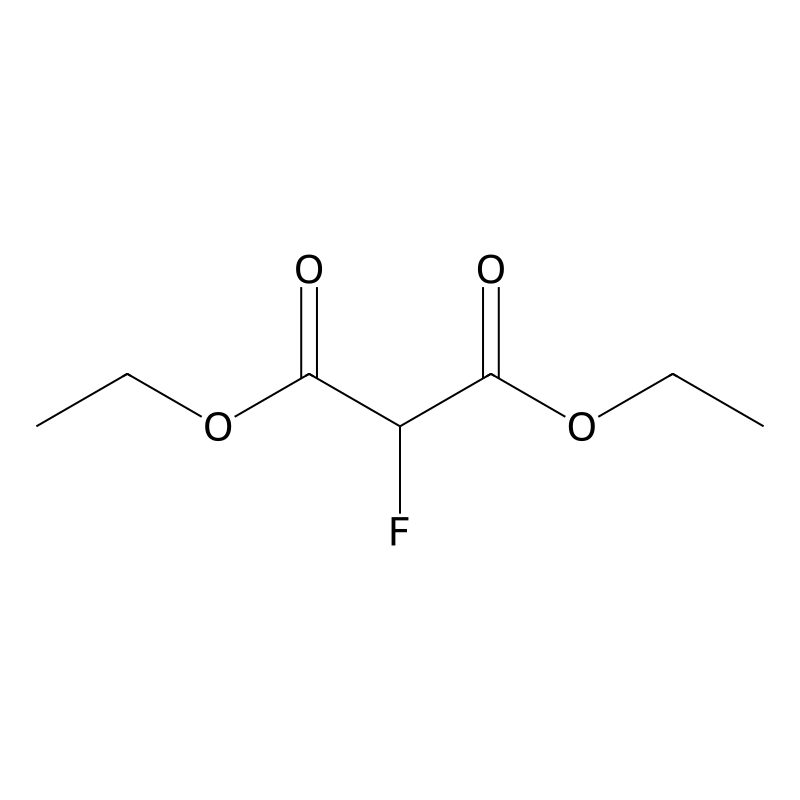Diethyl fluoromalonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis A Versatile Building Block
DEFM's primary application lies in organic synthesis, particularly for introducing fluorine atoms into target molecules. The presence of a fluorine atom can significantly alter the physical and biological properties of a compound. DEFM acts as a versatile building block because the ester groups (CH(COOC2H5)2) can be easily manipulated through various reactions, while the fluorine atom remains intact. This allows researchers to synthesize a wide range of fluorinated organic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science [].
2. Synthesis of Fluorinated HeterocyclesFluorine substitution is crucial in developing new drugs with improved potency, selectivity, and metabolic stability. DEFM is particularly useful for synthesizing fluorinated heterocycles, which are organic compounds containing a ring structure with at least one non-carbon atom. These heterocycles form the core structure of many biologically active molecules. Studies have shown DEFM's effectiveness in producing 2-fluorocarboxylic acids and 5-fluorobarbituric acids and their derivatives, which hold promise for drug development.
3. Studying Carboxylesterase ActivityCarboxylesterases are enzymes found in various organisms that play a vital role in breaking down certain drugs and toxins. Researchers have employed DEFM to investigate carboxylesterase activity. The fluorine atom in DEFM serves as a sensitive probe using Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy. This technique allows scientists to monitor the enzymatic breakdown of DEFM, providing valuable insights into carboxylesterase activity in complex biological systems [].
Diethyl fluoromalonate is an ester derived from malonic acid, characterized by the presence of a fluorine atom. Its molecular formula is C₇H₁₁FO₄, and it has a molecular weight of 178.16 g/mol. The compound typically appears as a clear colorless to pale yellow liquid and has a boiling point of 121-122 °C at 30 mm Hg .
- Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles in reactions involving diethyl fluoromalonate, making it useful in synthetic organic chemistry.
- Mannich-type Reactions: It has been utilized in solventless DBU-promoted Mannich-type reactions with α-amido sulfones .
- Reactivity with Aryl Halides: Diethyl fluoromalonate reacts with electron-rich and electron-poor aryl bromides and chlorides, expanding its utility in synthesizing complex organic molecules .
Research indicates that diethyl fluoromalonate may exhibit significant biological activity. It has been used to study carboxylesterase activities in hemolysates, suggesting potential applications in biochemistry and pharmacology . Its unique structure may also allow it to interact with biological systems in ways that are not yet fully understood.
The synthesis of diethyl fluoromalonate typically involves two main steps:
- Chlorination: Diethyl malonate is first chlorinated to produce diethyl chloromalonate. This can be achieved using magnesium chloride as a catalyst.
- Fluorination: The diethyl chloromalonate is then subjected to fluorination, commonly using hydrogen fluoride as the fluorinating agent. This process can occur at room temperature, making it relatively straightforward for industrial applications .
Alternative methods include the use of potassium fluoride in aprotic solvents like dimethylformamide or dimethyl sulfoxide, which can enhance the yield of diethyl fluoromalonate under optimized conditions .
Diethyl fluoromalonate finds applications across several domains:
- Organic Synthesis: It serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
- Fluorine Chemistry: Its unique properties make it valuable for developing new fluorinated compounds.
- Biochemistry: It is used in studying enzyme activities and may have implications in drug discovery and development .
Studies have focused on the interactions of diethyl fluoromalonate with various reagents and substrates. For instance, its kinetic parameters have been analyzed to understand its reactivity with carboxylesterases . Furthermore, its behavior in different solvent systems has been explored to optimize reaction conditions for synthetic applications.
Diethyl fluoromalonate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Diethyl malonate | C₇H₁₄O₄ | Lacks fluorine; widely used as a precursor in synthesis. |
| Diethyl chloromalonate | C₇H₁₁ClO₄ | Chlorinated version; serves as a precursor for diethyl fluoromalonate. |
| Monofluoromalonic acid diethyl ester | C₇H₉F O₄ | Contains one fluorine atom; less reactive than diethyl fluoromalonate. |
| Difluoromalonic acid diethyl ester | C₇H₉F₂O₄ | Contains two fluorine atoms; potentially more reactive but less common. |
Diethyl fluoromalonate's uniqueness lies in its specific reactivity patterns due to the presence of a single fluorine atom, which influences its behavior in nucleophilic substitution reactions compared to its analogs.
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive







